3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a methyl group attached to the third carbon of the dihydropyridine ring.
Mechanism of Action
Target of Action
The primary targets of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s interaction with FGFRs results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These results indicate that the compound has a significant impact on the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, this compound has also been found to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with FGFRs . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, resulting in the activation of downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate can then undergo intramolecular cyclization to form the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of appropriate catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyrrolopyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.
Scientific Research Applications
3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring, known for their antimicrobial and kinase inhibitory activities.
Uniqueness
3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to target FGFRs specifically sets it apart from other similar heterocyclic compounds.
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDEWGXQBLMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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